2-cyclopropyl-2-ethoxyacetaldehyde
Description
Contextualization within the Chemistry of Aldehydes and Substituted Cyclopropanes
Aldehydes are a cornerstone of organic synthesis, prized for the electrophilicity of their carbonyl carbon, which makes them susceptible to a wide array of nucleophilic addition reactions. ncert.nic.inmaqsad.iowikipedia.org The reactivity of an aldehyde is significantly influenced by the nature of the substituents on the α-carbon. nih.gov In the case of 2-cyclopropyl-2-ethoxyacetaldehyde, the α-carbon is adorned with both a three-membered carbocycle and an alkoxy group.
Cyclopropanes, the smallest of the cycloalkanes, are notable for their high ring strain, which imparts unique chemical properties. nd.edu They can act as synthetic equivalents of a C-C double bond or a 1,3-dipole, participating in various ring-opening and annulation reactions. organic-chemistry.orgacs.org The presence of a cyclopropyl (B3062369) group adjacent to a carbonyl can lead to interesting electronic interactions and dictate the stereochemical outcome of reactions. acs.orgnih.gov
The ethoxy group, an electron-donating substituent, can influence the reactivity of the adjacent aldehyde through inductive and resonance effects. Its presence can modulate the electrophilicity of the carbonyl carbon and potentially stabilize intermediates. The study of ω-heterosubstituted lactams, for instance, highlights the influence of an ethoxy group on the reactions of carbonyl compounds. acs.org
Historical Overview and Initial Reports on Related Cyclopropyl and Ethoxy Substituted Aldehydes
The synthesis of substituted cyclopropanes containing aldehyde and ketone groups has been a topic of interest for many decades, with early reports dating back to the mid-20th century. acs.org The development of methods for the preparation of cyclopropanecarboxaldehyde, for example, has seen various approaches over the years, including ring contraction of cyclobutane (B1203170) derivatives. orgsyn.org
More contemporary research has focused on the stereoselective synthesis of substituted cyclopropyl aldehydes and ketones. nd.edu These efforts are driven by the prevalence of the cyclopropane (B1198618) motif in natural products and its utility as a versatile synthetic intermediate. nd.eduacs.org The development of methods like the Corey-Chaykovsky cyclopropanation has provided efficient routes to donor-acceptor cyclopropanes, which are valuable building blocks in organic synthesis. mdpi.comnih.gov
While specific historical reports on aldehydes bearing both a cyclopropyl and an ethoxy group at the α-position are scarce, the synthesis of related structures, such as 1-(p-hydroxyphenyl)cyclopropane-2-acetaldehyde, has been documented in the patent literature, highlighting the interest in cyclopropyl aldehydes as precursors to other valuable compounds. google.com
Significance and Research Rationale for Exploring this compound's Reactivity and Synthetic Utility
The potential significance of this compound lies in its promise as a versatile building block for the synthesis of more complex molecules. The unique combination of functional groups suggests several avenues for its synthetic application.
The aldehyde functionality serves as a handle for a multitude of transformations, including oxidation to a carboxylic acid (e.g., 2-cyclopropyl-2-ethoxyacetic acid sigmaaldrich.comuni.lu), reduction to an alcohol, and various carbon-carbon bond-forming reactions. researchgate.net The presence of the cyclopropyl group opens the door to ring-opening reactions, providing access to linear chains with specific functionalization patterns. Furthermore, the stereocenter at the α-carbon suggests that enantioselective synthesis and transformations could lead to valuable chiral building blocks.
The exploration of the reactivity of this compound is warranted by the general utility of substituted cyclopropanes in medicinal chemistry and materials science. Cyclopropane rings are often incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate pharmacokinetic properties. acs.orgnih.gov The development of new methods for the synthesis and diversification of functionalized cyclopropanes is therefore a continuous goal in organic synthesis. researchgate.netnih.gov
The diastereoselective synthesis of highly substituted tetrahydrofurans from donor-acceptor cyclopropanes and aldehydes demonstrates the power of cyclopropyl carbonyl compounds in constructing complex heterocyclic systems. organic-chemistry.orgacs.org Investigating the participation of this compound in similar annulation reactions could unveil novel pathways to valuable molecular scaffolds.
While direct experimental data on this compound remains elusive, its predicted properties and the rich chemistry of its constituent functional groups provide a strong rationale for its synthesis and the exploration of its reactivity. The data presented in the following tables offer a glimpse into the fundamental characteristics of this intriguing molecule, based on computational predictions and data from closely related compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂O₂ | uni.lu |
| Molecular Weight | 128.17 g/mol | uni.lu |
| XLogP3 | 0.8 | uni.lu |
| Hydrogen Bond Donor Count | 0 | uni.lu |
| Hydrogen Bond Acceptor Count | 2 | uni.lu |
| Rotatable Bond Count | 3 | uni.lu |
Table 2: Spectroscopic Data for Related Aldehyde Compounds
| Compound | Spectroscopic Data | Reference |
|---|---|---|
| Cyclopropanecarboxaldehyde | IR (CCl₄) cm⁻¹: carbonyl absorption at 1730; ¹H NMR (CCl₄) δ: doublet at 8.93, multiplet between 1.5 and 2.2, and a multiplet between 1.02 and 1.75 in the ratio 1:1:4, respectively. | orgsyn.org |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-cyclopropyl-2-ethoxyacetic acid |
| 1-(p-hydroxyphenyl)cyclopropane-2-acetaldehyde |
| Cyclopropanecarboxaldehyde |
| Benzaldehyde |
| Ethoxyacetaldehyde |
| 2-cyclopropyl-2-phenylacetic acid |
Structure
3D Structure
Properties
CAS No. |
1855684-45-5 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-cyclopropyl-2-ethoxyacetaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-9-7(5-8)6-3-4-6/h5-7H,2-4H2,1H3 |
InChI Key |
VALSVGVMNBYXFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=O)C1CC1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropyl 2 Ethoxyacetaldehyde
Retrosynthetic Analysis and Strategic Precursors for 2-cyclopropyl-2-ethoxyacetaldehyde
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors.
The most common retrosynthetic disconnections for an aldehyde involve transformations that form the aldehyde in the final step. Key strategies include:
Oxidation of a Primary Alcohol: The most direct precursor to an aldehyde is the corresponding primary alcohol. In this case, the target aldehyde can be retrosynthetically disconnected to 2-cyclopropyl-2-ethoxyethanol . This simplifies the synthesis to the construction of this substituted alcohol.
Retron: Aldehyde <-- Oxidation of a Primary Alcohol
Precursor: 2-cyclopropyl-2-ethoxyethanol
Ozonolysis of an Alkene: An alkene can be cleaved to form two carbonyl compounds. A strategically placed double bond can be disconnected to yield the target aldehyde and another carbonyl compound. For instance, a terminal alkene like 3-cyclopropyl-3-ethoxy-1-propene could be a precursor.
Retron: Aldehyde <-- Ozonolysis of an Alkene
Precursor: 3-cyclopropyl-3-ethoxy-1-propene
Hydrolysis of an Acetal (B89532) or Enol Ether: Protecting the reactive aldehyde as an acetal or an enol ether can be a strategic move. The disconnection would then involve the hydrolysis of these functional groups. A plausible precursor could be 1,1-diethoxy-2-cyclopropyl-2-ethoxyethane (an acetal) or 1-ethoxy-2-cyclopropylvinyloxyethane (an enol ether).
Retron: Aldehyde <-- Hydrolysis of an Acetal/Enol Ether
Precursor: 1,1-diethoxy-2-cyclopropyl-2-ethoxyethane or an enol ether equivalent.
The simultaneous presence of a cyclopropyl (B3062369) and an ethoxy group on the same carbon atom presents a synthetic challenge. Strategies to introduce these moieties often involve either starting with a molecule containing one of these groups and introducing the other, or forming the bond between them.
Cyclopropanation of an Enol Ether: A powerful strategy is the cyclopropanation of an appropriately substituted enol ether. For example, ethyl vinyl ether could be a starting point. Functionalization of the double bond via cyclopropanation would introduce the three-membered ring.
Nucleophilic Addition to a Cyclopropyl Ketone: Starting with a cyclopropyl ketone, a nucleophilic addition of an ethoxide anion could potentially form the desired α-ethoxy alcohol, which could then be oxidized. However, controlling the reactivity and subsequent steps would be crucial.
Rearrangement Reactions: Certain rearrangement reactions of homoallylic systems can lead to the formation of cyclopropyl structures. nd.edu
Direct Synthesis Routes of this compound
Direct synthesis routes aim to form the target aldehyde in a single or a few straightforward steps from readily available starting materials.
The oxidation of a primary alcohol is a fundamental transformation in organic synthesis to produce an aldehyde. The precursor, 2-cyclopropyl-2-ethoxyethanol , could be synthesized and then oxidized. While the direct synthesis of this specific alcohol is not widely documented, the oxidation of similar structures like 2-ethoxyethanol (B86334) is known to occur. ku.dk
| Precursor | Reagent | Product | Notes |
| 2-cyclopropyl-2-ethoxyethanol | Pyridinium chlorochromate (PCC) | This compound | PCC is a mild oxidizing agent suitable for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. |
| 2-cyclopropyl-2-ethoxyethanol | Dess-Martin periodinane (DMP) | This compound | DMP is another mild and selective oxidizing agent for primary alcohols. |
| 2-cyclopropyl-2-ethoxyethanol | Swern Oxidation | This compound | This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, followed by a hindered base. |
This table presents plausible oxidation reactions based on general organic chemistry principles.
The functionalization of a carbon-carbon double bond is a versatile strategy to introduce new functional groups.
A key approach involves the cyclopropanation of an enol ether. The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes. youtube.com Applying this to an enol ether like 1-ethoxyvinyloxyethane could potentially lead to the formation of the cyclopropyl ether moiety. Subsequent hydrolysis would then yield the aldehyde.
Another strategy could involve a thiol-ene click chemistry approach on a suitable unsaturated precursor to introduce a functional handle that can be later converted to the aldehyde. nih.gov
Multi-Step Synthetic Sequences for this compound
Due to the complexity of the target molecule, a multi-step synthesis is often necessary. An example of a plausible multi-step sequence is outlined below:
Formation of an Enol Ether: The synthesis could commence with the formation of an enol ether from a suitable ketone or aldehyde.
Cyclopropanation: The enol ether would then undergo cyclopropanation. The Corey-Chaykovsky reaction is another method for cyclopropanation, particularly effective for electron-deficient alkenes. nih.gov
Functional Group Interconversion: The resulting cyclopropyl ether may require further functional group manipulation to arrive at the desired aldehyde. This could involve a sequence of hydrolysis, protection/deprotection, and oxidation steps.
A different multi-step approach could start with a cyclopropane-containing starting material. For instance, a cyclopropanecarboxylic acid could be reduced to the corresponding alcohol, which is then subjected to a series of reactions to introduce the ethoxy group and then oxidize to the aldehyde.
Reactivity and Transformation Chemistry of 2 Cyclopropyl 2 Ethoxyacetaldehyde
Nucleophilic Addition Reactions of the Aldehyde Functional Group
The cornerstone of the reactivity of 2-cyclopropyl-2-ethoxyacetaldehyde is the nucleophilic addition to its carbonyl group. ncert.nic.inpressbooks.pub This class of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a diverse array of more complex molecular architectures.
Carbonyl Additions with Organometallic Reagents and Ylides
The reaction of this compound with organometallic reagents, such as Grignard reagents and organolithium compounds, is predicted to be a highly efficient method for the formation of new carbon-carbon bonds. libretexts.orglibretexts.orgmasterorganicchemistry.com These reagents act as potent sources of carbanions, which readily attack the electrophilic carbonyl carbon to form a secondary alcohol upon acidic workup. youtube.com The stereochemical outcome of such additions would be of significant interest, with the potential for diastereoselective addition influenced by the existing stereocenter.
Another pivotal transformation is the Wittig reaction, which converts aldehydes and ketones into alkenes. lumenlearning.comwikipedia.orgmasterorganicchemistry.com The reaction of this compound with a phosphorus ylide would lead to the formation of a substituted alkene. libretexts.org The geometry of the resulting double bond (E or Z) would depend on the nature of the ylide used. organic-chemistry.org This reaction offers a reliable method for extending the carbon chain and introducing a double bond with a defined position. libretexts.org
Table 1: Predicted Products from Organometallic and Ylide Additions
| Reagent | Predicted Product | Reaction Type |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 3-cyclopropyl-3-ethoxybutan-2-ol | Grignard Reaction |
| Phenyllithium (C₆H₅Li) followed by H₃O⁺ | 1-phenyl-2-cyclopropyl-2-ethoxyethanol | Organolithium Addition |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-cyclopropyl-1-ethoxyprop-2-ene | Wittig Reaction |
Aldol-Type Reactions and Condensations for Carbon-Carbon Bond Formation
Aldol (B89426) reactions and condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis. wikipedia.orgbyjus.com Given that this compound possesses an α-hydrogen, it can, in principle, act as both a nucleophile (in its enolate form) and an electrophile in aldol reactions. ncert.nic.in However, due to the steric hindrance around the α-carbon and the electronic influence of the ethoxy group, its primary role is expected to be that of an electrophile.
In a crossed aldol condensation, this compound would react with an enolate derived from another carbonyl compound, such as a ketone, to form a β-hydroxy aldehyde. libretexts.orgkhanacademy.org Subsequent dehydration would yield an α,β-unsaturated aldehyde. This reaction is a powerful tool for the construction of larger, more complex carbon skeletons. wikipedia.org
Table 2: Hypothetical Crossed Aldol Reaction
| Reactants | Base/Catalyst | Intermediate Product (Aldol Adduct) | Final Product (After Dehydration) |
|---|---|---|---|
| This compound + Acetone | NaOH, H₂O | 4-hydroxy-5-cyclopropyl-5-ethoxy-2-pentanone | 5-cyclopropyl-5-ethoxy-penta-3-en-2-one |
Formation of Imines, Acetals, and Other Carbonyl Derivatives
The carbonyl group of this compound can readily react with nitrogen and oxygen nucleophiles to form a variety of derivatives. Reaction with primary amines under mildly acidic conditions is expected to yield imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This transformation involves the initial nucleophilic addition of the amine to the carbonyl, followed by dehydration. youtube.com
Similarly, reaction with alcohols in the presence of an acid catalyst will lead to the formation of acetals. libretexts.orgyoutube.comlibretexts.org The reaction proceeds through a hemiacetal intermediate. masterorganicchemistry.com Acetals are valuable as protecting groups for the aldehyde functionality, as they are stable to basic and nucleophilic conditions but can be readily hydrolyzed back to the aldehyde with aqueous acid. pressbooks.publibretexts.org
Table 3: Formation of Carbonyl Derivatives
| Reagent | Derivative Formed | Key Reaction Conditions |
|---|---|---|
| Aniline (B41778) (C₆H₅NH₂) | N-(2-cyclopropyl-2-ethoxyethylidene)aniline | Mild acid catalyst |
| Ethylene glycol | 2-(1-cyclopropyl-1-ethoxy)methyl-1,3-dioxolane | Acid catalyst, removal of water |
| Hydroxylamine (NH₂OH) | This compound oxime | Weakly acidic medium |
Oxidative and Reductive Transformations of the Aldehyde
The aldehyde group in this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.
Selective Oxidation to Carboxylic Acids and Esters
Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. libretexts.orgchemguide.co.uk For this compound, treatment with reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions would be expected to yield 2-cyclopropyl-2-ethoxyacetic acid. Milder oxidizing agents can also be employed. If the oxidation is carried out in the presence of an alcohol, it is possible to directly form the corresponding ester.
Chemoselective Reduction to Primary Alcohols
The reduction of the aldehyde group in this compound to a primary alcohol can be achieved with high selectivity. chemguide.co.uk Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org These reagents deliver a hydride ion to the carbonyl carbon, and subsequent protonation yields the corresponding alcohol, 2-cyclopropyl-2-ethoxyethanol. nih.gov This reduction is typically chemoselective, leaving other functional groups that might be present in a more complex molecule, such as esters or amides, intact, especially when using the milder NaBH₄.
Table 4: Predicted Oxidation and Reduction Products
| Transformation | Reagent(s) | Predicted Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), H⁺ | 2-cyclopropyl-2-ethoxyacetic acid |
| Reduction | Sodium borohydride (NaBH₄), CH₃OH | 2-cyclopropyl-2-ethoxyethanol |
Reactions Involving the Cyclopropyl (B3062369) Moiety in this compound
The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to a variety of ring-opening and rearrangement reactions, often under conditions that leave larger cycloalkanes inert. The presence of the adjacent electron-withdrawing aldehyde group and the electron-donating ethoxy group is expected to significantly influence the regioselectivity and stereoselectivity of these transformations.
The activation of the cyclopropyl ring in this compound can be initiated by either acid catalysis or thermal energy, leading to a variety of rearranged products.
Acid-Catalyzed Rearrangements: In the presence of acid, the carbonyl oxygen of the aldehyde can be protonated, enhancing the electron-withdrawing nature of the aldehyde group. This polarization facilitates the cleavage of the cyclopropane ring. The ring-opening is expected to occur in a manner that generates a transient carbocationic intermediate, which can then undergo further reactions. For instance, acid-catalyzed ring-opening of cyclopropyl ketones is a known process that can lead to the formation of unsaturated ketones and other rearranged products. acs.org While direct studies on this compound are not available, it is plausible that acid treatment would lead to the formation of homoallylic ethers or other rearranged products, depending on the reaction conditions and the nature of the acid catalyst. nih.gov
Thermal Rearrangements: Thermolysis provides another avenue for the rearrangement of the cyclopropyl moiety. Thermal rearrangements of cyclopropyl carbonyl compounds are well-documented and can proceed through various mechanisms, including diradical intermediates. thieme-connect.de For example, the thermal rearrangement of cyclopropyl ketones can yield homoallylic ketones. acs.org In the case of this compound, heating could potentially lead to a vinylogous retro-Prins type reaction or other complex rearrangements. The presence of the ethoxy group might influence the reaction pathway by stabilizing adjacent positive charge during bond cleavage. Research on the thermal rearrangement of 1-alkoxycarbonyl-2-aryl-cyclopropanes has shown the formation of 2-carbonyl-1-naphthol derivatives, indicating the potential for complex skeletal reorganizations. rsc.org
Table 1: Predicted Products of Acid-Catalyzed and Thermal Rearrangements of Cyclopropyl Aldehydes
| Reaction Type | Conditions | Predicted Product(s) for this compound |
| Acid-Catalyzed | Protic or Lewis Acid | Homoallylic ethers, unsaturated aldehydes |
| Thermal | High Temperature | Rearranged unsaturated aldehydes, cyclic ethers |
Transition metals offer a powerful toolkit for the selective transformation of strained rings. The interaction of a transition metal catalyst with this compound can lead to a variety of outcomes, including ring expansion to form larger carbocycles or heterocycles, or ring contraction.
The mechanism of these reactions often involves the oxidative addition of the metal into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo further transformations such as migratory insertion or reductive elimination to afford the final product. For example, nickel and palladium catalysts have been extensively used in the ring-opening and cycloaddition reactions of vinylcyclopropanes and cyclopropyl ketones. nih.govchemrxiv.orgnih.gov In the context of this compound, a transition metal could catalyze its isomerization to a cyclopentanone (B42830) derivative or its reaction with other unsaturated partners in a cycloaddition manner. The specific outcome would be highly dependent on the choice of metal, ligands, and reaction conditions.
Table 2: Potential Transition Metal-Catalyzed Transformations of Cyclopropyl Carbonyls
| Catalyst System | Transformation Type | Potential Product from this compound |
| Rh(I), Pd(0) | Ring Expansion/Cycloaddition | Cyclopentanone derivatives, substituted tetrahydrofurans |
| Ni(0) | Cross-Coupling | Acyclic difunctionalized products nih.govchemrxiv.org |
| Ru(II) | [5+2] Cycloaddition | Seven-membered carbocycles (with suitable alkyne partner) acs.org |
The cyclopropane ring, particularly when activated by an adjacent carbonyl group, can participate as a three-carbon component in cycloaddition reactions. These reactions, often catalyzed by Lewis acids, treat the cyclopropane as a synthetic equivalent of a 1,3-dipole.
For this compound, it is conceivable that it could undergo formal [3+2] or [3+3] cycloadditions with various dipolarophiles or dienes. For instance, reaction with an activated alkene or alkyne in the presence of a Lewis acid could lead to the formation of five-membered rings. The stereochemical outcome of such reactions would be of significant interest, potentially being controlled by the stereochemistry of the starting cyclopropane. The general principles of cycloaddition reactions suggest that the frontier molecular orbitals of the cyclopropane and the reaction partner would dictate the feasibility and stereoselectivity of the process.
Ring-Opening Reactions and Rearrangements
Reactivity of the Ethoxy Group in this compound
The ethoxy group in this compound functions as an ether linkage at the alpha-position to the aldehyde. This placement influences the reactivity of both the aldehyde and the ether itself.
The C-O bond of the ethoxy group is susceptible to cleavage under certain conditions, particularly in the presence of strong acids or Lewis acids. This can lead to the formation of a hemiacetal or, upon further reaction, a diol.
Ether cleavage is a common transformation in organic synthesis. For α-alkoxy aldehydes, this can be achieved using various reagents. For example, treatment with a strong protic acid like HBr or a Lewis acid like BBr₃ would likely cleave the ethyl ether to afford 2-cyclopropyl-2-hydroxyacetaldehyde. Furthermore, under certain oxidative conditions, the C-C bond between the aldehyde and the α-carbon can be cleaved. For instance, metal-free oxidative C-C bond cleavage of α-alkoxy aldehydes has been reported using air as the oxidant, mediated by an aniline derivative. rsc.org This reaction proceeds via an enamine intermediate and leads to the formation of a formate (B1220265) ester and an N-aryl-formamide.
Table 3: Potential Reactions of the Ethoxy Group in this compound
| Reaction Type | Reagents | Potential Product |
| Ether Cleavage | HBr, BBr₃ | 2-cyclopropyl-2-hydroxyacetaldehyde |
| Oxidative C-C Cleavage | Aniline, Air | Cyclopropanecarbaldehyde, Ethyl formate |
| Transacetalization | Alcohol, Acid Catalyst | 2-cyclopropyl-2-alkoxyacetaldehyde (alkoxy exchange) |
Influence of the Ethoxy Group on Adjacent Functional Group Reactivity
The ethoxy group at the alpha position of this compound is expected to exert significant stereoelectronic effects on the reactivity of the adjacent aldehyde. These effects are primarily twofold: inductive and stereochemical.
The oxygen atom of the ethoxy group is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon of the aldehyde, making it more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orgpressbooks.pub Generally, aldehydes are more reactive than ketones in nucleophilic addition reactions due to steric and electronic factors. libretexts.org The presence of the α-ethoxy group is anticipated to further enhance this inherent reactivity.
Stereochemically, the bulky ethoxy group can influence the trajectory of incoming nucleophiles, potentially leading to diastereoselective additions to the carbonyl group. The preferred conformation of the molecule will likely position the ethoxy group to minimize steric hindrance, which in turn will dictate the facial selectivity of the aldehyde.
Furthermore, the oxygen of the ethoxy group can act as a Lewis base, coordinating to Lewis acids or protons. This can activate the aldehyde group towards nucleophilic attack under acidic conditions. pressbooks.pub The lone pairs on the oxygen can also participate in the stabilization of adjacent carbocationic intermediates, should they form during a reaction.
The table below illustrates the general reactivity patterns of aldehydes, which are applicable to this compound.
| Reagent Type | Reaction | Product Type |
| Nucleophile (e.g., Grignard reagent, organolithium) | Nucleophilic Addition | Secondary Alcohol |
| Reducing Agent (e.g., NaBH4, LiAlH4) | Reduction | Primary Alcohol |
| Ylide (e.g., Wittig reagent) | Wittig Reaction | Alkene |
| Amine | Imine/Enamine Formation | Imine or Enamine |
| Alcohol (in acid) | Acetal (B89532) Formation | Acetal |
This table presents generalized reactions of aldehydes and is expected to be applicable to this compound.
Cascade and Multi-Component Reactions (MCRs) Utilizing this compound
The unique structural features of this compound make it a promising candidate for use in cascade and multi-component reactions (MCRs). These reactions are highly efficient processes that allow for the formation of complex molecules in a single synthetic operation, minimizing waste and saving resources. nih.gov
One-pot transformations involving this compound could be designed to exploit the reactivity of both the aldehyde and the cyclopropyl group. For instance, a reaction could be initiated by a nucleophilic addition to the aldehyde, followed by a ring-opening of the cyclopropyl group triggered by the newly formed functionality.
The cyclopropyl group, being a strained three-membered ring, can undergo ring-opening reactions under various conditions, including treatment with acids, bases, or transition metals. This property can be harnessed in cascade sequences. For example, a Lewis acid could coordinate to the aldehyde oxygen, activating it for nucleophilic attack and simultaneously promoting the ring-opening of the cyclopropyl group.
A hypothetical one-pot transformation could involve the reaction of this compound with a nucleophile and an electrophile in a single pot. The initial nucleophilic addition to the aldehyde would be followed by an intramolecular reaction involving the cyclopropyl ring, leading to the formation of a more complex cyclic or acyclic product. The scope of such transformations would be broad, depending on the choice of nucleophiles, electrophiles, and reaction conditions.
The following table provides examples of MCRs that utilize aldehydes, giving an indication of the types of transformations that could be adapted for this compound.
| MCR Name | Reactants | Product Type |
| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Amide |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |
| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl Compound | β-Amino Carbonyl Compound |
This table showcases well-known MCRs involving aldehydes. The unique structure of this compound could lead to novel variations of these reactions.
The interplay between the aldehyde, the ethoxy group, and the cyclopropyl ring in this compound is key to its potential in complex reaction manifolds. The aldehyde serves as a versatile handle for a wide array of chemical transformations, including condensations, additions, and oxidations. libretexts.orgpressbooks.pub The ethoxy group modulates the reactivity of the aldehyde and can direct the stereochemical outcome of reactions.
The cyclopropyl group, with its inherent ring strain and unique electronic properties, can participate in a variety of transformations. It can act as a latent double bond, undergoing ring-opening to form an alkene. It can also stabilize an adjacent positive charge, a property known as "cyclopropylcarbinyl cation stabilization," which can influence the course of reactions involving carbocationic intermediates.
In a cascade reaction, the initial transformation at the aldehyde could set the stage for a subsequent reaction involving the cyclopropyl ring. For example, the formation of an iminium ion from the aldehyde could be followed by a nucleophilic attack from a species that also interacts with the cyclopropyl ring, leading to a complex polycyclic product. The ethoxy group, in this scenario, would play a crucial role in controlling the stereochemistry of the newly formed stereocenters.
The combination of these functional groups in a single molecule offers a rich landscape for the design of novel and efficient synthetic methodologies. While specific experimental data for this compound remains to be reported, the principles of organic chemistry strongly suggest its potential as a valuable building block in the synthesis of complex organic molecules.
Advanced Spectroscopic Characterization and Mechanistic Investigations of 2 Cyclopropyl 2 Ethoxyacetaldehyde
Elucidation of Reaction Mechanisms Through In Situ Spectroscopic Techniques
In situ spectroscopic methods are paramount for understanding the intricate details of chemical reactions in real-time. These techniques allow for the direct observation of reactants, intermediates, products, and byproducts as the reaction progresses, providing invaluable insights into reaction kinetics and mechanisms without the need for isolating transient species.
Real-time or in situ NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving 2-cyclopropyl-2-ethoxyacetaldehyde. By acquiring NMR spectra at regular intervals directly from the reaction mixture, it is possible to track the disappearance of starting materials and the appearance of products. For instance, in a reduction reaction of this compound to the corresponding alcohol, the characteristic aldehyde proton signal (typically around 9-10 ppm) would be observed to decrease in intensity, while new signals corresponding to the alcohol product would emerge.
Benchtop NMR spectroscopy has proven to be a sensitive and reliable method for the online monitoring of complex multi-step biosyntheses, such as those involving aromatic aldehydes. researchgate.net This approach allows for the determination of the concentration of various components in the reaction mixture, even in buffered systems and without the use of deuterated solvents. researchgate.net A hypothetical real-time ¹H NMR monitoring of a Grignard reaction with this compound is illustrated in the table below.
Disclaimer: The following data is hypothetical and for illustrative purposes only. It represents plausible chemical shifts for the key protons of the involved species.
Interactive Table 1: Hypothetical Real-Time ¹H NMR Data for the Reaction of this compound with a Grignard Reagent
| Time (min) | Integral of Aldehyde Proton (CHO) | Integral of Product Carbinol Proton (CH-OH) |
| 0 | 1.00 | 0.00 |
| 5 | 0.75 | 0.25 |
| 10 | 0.50 | 0.50 |
| 15 | 0.25 | 0.75 |
| 20 | 0.05 | 0.95 |
In situ Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying functional groups and detecting transient intermediates in chemical reactions. For reactions involving this compound, the strong carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1730 cm⁻¹, would be a key band to monitor in the IR spectrum. libretexts.orgspectroscopyonline.com Its disappearance would signify the consumption of the starting material.
Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds. The C=O stretch is also Raman active. In situ Raman has been used to identify intermediates in various reactions, including the combustion of fuels where formaldehyde (B43269) is an intermediate. researchgate.netresearching.cnresearchgate.net For instance, in an oxidation reaction of this compound to the corresponding carboxylic acid, one could hypothetically observe the disappearance of the aldehyde C-H stretching vibrations (around 2720 and 2820 cm⁻¹) and the C=O stretch of the aldehyde, followed by the appearance of the broad O-H stretch and the C=O stretch of the carboxylic acid.
Resonance-enhanced Raman spectroscopy has been successfully employed to identify ternary chemical intermediates in enzymatic reactions involving aldehydes. nih.gov This technique could potentially be used to study enzyme-catalyzed transformations of this compound.
Disclaimer: The following data is hypothetical and for illustrative purposes only. It represents plausible vibrational frequencies for the key functional groups.
Interactive Table 2: Hypothetical In Situ IR Data for the Oxidation of this compound
| Time (min) | Aldehyde C=O Stretch (cm⁻¹) Intensity | Carboxylic Acid O-H Stretch (cm⁻¹) Intensity | Carboxylic Acid C=O Stretch (cm⁻¹) Intensity |
| 0 | High | None | None |
| 10 | Medium | Low | Low |
| 20 | Low | Medium | Medium |
| 30 | None | High | High |
Stereochemical and Conformational Analysis of this compound
As this compound possesses a chiral center at the carbon bearing the cyclopropyl (B3062369), ethoxy, and aldehyde groups, the determination of its stereochemistry and conformational preferences is crucial for understanding its properties and reactivity.
Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful methods for determining the stereochemistry of molecules. libretexts.org These experiments detect through-space interactions between protons that are in close proximity, providing information about the relative orientation of substituents.
For a specific diastereomer of a derivative of this compound, one could expect to see NOE or ROE correlations between the protons of the ethoxy group and the protons on the cyclopropyl ring. The presence or absence of these correlations would help in assigning the relative stereochemistry. For example, a strong NOE between the methine proton of the cyclopropyl group and the methylene (B1212753) protons of the ethoxy group would suggest a conformation where these groups are on the same side of the molecule.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that provide information about the absolute configuration of chiral molecules. nih.govencyclopedia.pub VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD does the same in the UV-visible region. encyclopedia.pubgrafiati.com
The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured VCD and ECD spectra with those predicted by quantum chemical calculations for a specific enantiomer. nih.gov VCD is particularly sensitive to the conformation of molecules in solution. whiterose.ac.ukrsc.org For this compound, the carbonyl stretch in the VCD spectrum would be a particularly informative band. The sign and intensity of the VCD signal for this and other vibrations would be characteristic of one enantiomer.
ECD spectroscopy is a valuable tool for the qualitative evaluation of absolute configuration and enantiopurity. nih.gov The Cotton effects observed in the ECD spectrum, particularly those associated with the n→π* transition of the carbonyl group, can be used to assign the absolute configuration. nih.gov
The analysis of coupling constants in high-resolution NMR spectra can provide information about dihedral angles and, consequently, the preferred conformations. Furthermore, temperature-dependent NMR studies can be used to determine the thermodynamic parameters for the equilibrium between different conformers.
VCD spectroscopy is also a powerful tool for conformational analysis, as different conformers of a molecule can exhibit distinct VCD spectra. nih.gov By comparing the experimental spectrum with the calculated spectra for various possible conformers, it is possible to determine their relative populations in solution. The study of energy landscapes is crucial for understanding not just the static structure but also the dynamics of molecular processes. rsc.org
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the chemical compound this compound. Despite the potential interest in its unique structural features, which combine a cyclopropyl ring, an ether linkage, and an aldehyde functional group, no dedicated studies on its advanced spectroscopic characterization or mechanistic investigations appear to have been published.
This absence of data prevents a detailed discussion of its mass spectrometry fragmentation pathways, the use of high-resolution mass spectrometry for isotopic labeling studies, or the integration of spectroscopic data with computational chemistry for mechanistic insights, as would be expected for a thoroughly characterized molecule.
Scientific inquiry into a novel compound typically involves a multi-faceted approach to elucidate its structure and reactivity. Techniques such as tandem mass spectrometry (MS/MS) are instrumental in mapping the fragmentation patterns of a molecule, providing valuable clues about its structural connectivity. By subjecting the parent ion to collision-induced dissociation, chemists can observe the characteristic daughter ions produced, allowing for the postulation of fragmentation mechanisms.
Furthermore, high-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. When combined with isotopic labeling, where atoms within the molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, carbon-13 for carbon), HRMS can be used to trace the fate of specific atoms during a chemical reaction, offering profound insights into the reaction mechanism.
The synergy between experimental spectroscopic data and computational chemistry represents a modern frontier in chemical research. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model molecular structures, predict spectroscopic properties (like vibrational frequencies or NMR chemical shifts), and calculate the energetics of various reaction pathways. By comparing these computational predictions with experimental data, researchers can validate their mechanistic hypotheses and gain a deeper, more quantitative understanding of the chemical processes involved.
Unfortunately, for this compound, the scientific community has yet to publish research that would allow for such a detailed analysis. The reasons for this could be manifold, ranging from the compound being a niche intermediate in a larger synthetic scheme that did not warrant individual in-depth study, to the proprietary nature of research conducted in industrial settings.
As a result, a detailed article on the advanced spectroscopic characterization and mechanistic investigations of this compound cannot be constructed at this time. The foundational experimental and computational data necessary to populate the specific areas of inquiry—tandem mass spectrometry for fragmentation pathway analysis, high-resolution mass spectrometry for isotopic labeling studies, and the integration of spectroscopic data with computational chemistry—are not available in the public domain.
Future research into this and similar molecules would be invaluable to the broader chemical community, contributing to a more comprehensive understanding of the structure-reactivity relationships in multifunctional organic compounds. Until such studies are undertaken and their results disseminated, the specific chemical behavior of this compound remains a subject for future discovery.
Applications of 2 Cyclopropyl 2 Ethoxyacetaldehyde in Complex Organic Synthesis
2-cyclopropyl-2-ethoxyacetaldehyde as a Versatile Chiral Building Block
There is currently a lack of specific published research demonstrating the use of this compound as a versatile chiral building block.
Enantioselective Synthesis of Advanced Chiral Intermediates
No specific examples of the enantioselective synthesis of advanced chiral intermediates starting from this compound were identified in the searched literature. Consequently, no data tables of research findings can be provided.
Construction of Stereodefined Polycyclic and Heterocyclic Frameworks
Similarly, there is no available information detailing the application of this compound in the construction of stereodefined polycyclic and heterocyclic frameworks.
Role in Total Synthesis Strategies of Natural Products and Bioactive Molecules
The role of this compound in the total synthesis of natural products and bioactive molecules is not described in the surveyed scientific literature.
Incorporation into Key Fragments of Complex Molecular Architectures
No instances of this compound being incorporated as a key fragment in the architecture of complex molecules have been found.
Asymmetric Assembly of Skeletal Motifs
There are no documented cases of this compound being utilized in the asymmetric assembly of skeletal motifs.
Precursor for the Development of Catalysts and Ligands
The potential of this compound as a precursor for the development of catalysts and ligands has not been explored in the available research.
No Publicly Available Research on the Applications of this compound in Asymmetric Catalysis and Organocatalyst Development
Despite a thorough search of scientific literature and chemical databases, there is currently no publicly available research detailing the specific applications of the chemical compound This compound in the fields of asymmetric catalysis and organocatalyst development. Specifically, no studies were found that describe its derivatization into chiral ligands for asymmetric catalysis or its utility as a synthon for the development of organocatalysts.
The investigation sought to uncover research findings related to the transformation of this compound into valuable catalytic molecules. The intended focus was on two key areas: its potential conversion into chiral ligands, which are crucial for controlling the stereochemical outcome of chemical reactions, and its use as a foundational building block (synthon) for creating novel organocatalysts—small organic molecules that can drive and direct chemical transformations.
However, the comprehensive search did not yield any articles, patents, or other scientific communications that specifically mention or detail the use of this compound for these purposes. The existing body of chemical literature does not appear to contain information on its reactivity or suitability in these advanced applications.
Therefore, it is not possible to provide an article on the "" with the specified subsections, as there is no scientific basis in the public domain to support such a discussion. Further research and investigation by the scientific community would be required to explore and establish any potential roles for this compound in the development of new catalytic systems.
Theoretical and Computational Chemistry of 2 Cyclopropyl 2 Ethoxyacetaldehyde
Electronic Structure and Bonding Analysis of 2-cyclopropyl-2-ethoxyacetaldehyde: Uncharted Territory
A fundamental understanding of a molecule's reactivity and properties begins with its electronic structure. For this compound, this area is largely unexplored, presenting a significant gap in the literature.
Molecular Orbital Theory and Frontier Orbital Analysis: A Call for Investigation
Detailed quantum chemical calculations are required to delineate the molecular orbital (MO) energy levels of this compound. Such studies would reveal the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter for predicting the molecule's kinetic stability and its propensity to undergo electronic transitions. Analysis of the atomic orbital contributions to the HOMO and LUMO would identify the primary sites for nucleophilic and electrophilic attack, respectively, offering predictive power for its chemical reactions.
Charge Distribution, Electrostatic Potentials, and Reactivity Descriptors: Awaiting Elucidation
The distribution of electron density within this compound dictates its electrostatic potential and, consequently, its interactions with other molecules. Computational methods such as Natural Bond Orbital (NBO) analysis could provide insights into the partial atomic charges, revealing the polarization of bonds and the location of electron-rich and electron-deficient regions. Mapping the molecular electrostatic potential (MEP) surface would visually represent these areas, guiding predictions of non-covalent interactions and sites susceptible to chemical attack. Furthermore, the calculation of global and local reactivity descriptors, such as chemical potential, hardness, softness, and the Fukui function, would offer a quantitative framework for understanding its reactivity patterns.
Conformational Analysis and Potential Energy Surfaces of this compound: An Open Question
The flexibility of the ethoxy group and its interaction with the cyclopropyl (B3062369) and aldehyde moieties suggest a complex conformational landscape for this compound. A thorough computational investigation is necessary to map its potential energy surface.
Identification of Stable Conformers and Rotational Barriers: Awaiting Discovery
Systematic conformational searches using computational methods could identify the various stable conformers of this compound. For each identified minimum on the potential energy surface, precise geometric parameters and relative energies could be determined. Furthermore, calculating the rotational barriers around the key single bonds, such as the C-C bond connecting the cyclopropyl and carbonyl groups and the C-O bond of the ethoxy group, would provide crucial information about the molecule's flexibility and the interconversion rates between different conformers at various temperatures.
Influence of Intramolecular Interactions on Molecular Conformation: A Subject for Future Research
The relative stability of the conformers of this compound will be governed by a delicate balance of intramolecular interactions. These can include steric hindrance between the bulky cyclopropyl and ethoxy groups, as well as non-covalent interactions like hydrogen bonds or dipole-dipole interactions. Detailed computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), could identify and characterize these interactions, explaining the conformational preferences observed.
Reaction Pathway Modeling and Kinetic Studies for this compound Transformations: A Frontier of Inquiry
The aldehyde functional group in this compound is expected to be a key site for chemical transformations. Computational modeling of its reaction pathways would provide invaluable mechanistic insights. By mapping the potential energy surfaces for various reactions, such as oxidation, reduction, or nucleophilic addition, researchers could identify transition state structures and calculate activation energies. This would not only elucidate the reaction mechanisms at a molecular level but also allow for the prediction of reaction kinetics and the relative feasibility of different transformation pathways. Such studies would be instrumental in guiding synthetic applications and understanding the chemical fate of this compound.
Quantitative Structure-Reactivity Relationships (QSRR) for this compound and its Derivatives
QSRR is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are powerful tools for predicting the properties of new, unsynthesized molecules.
The first step in developing a QSRR model is to correlate various structural descriptors with experimentally measured reactivity data. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.
A thorough search has not yielded any QSRR studies on this compound or its derivatives. Consequently, there are no established correlations between its structural parameters and experimental reactivity.
Table 2: Illustrative QSRR Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value |
| Electronic | HOMO Energy | Data not available |
| Electronic | LUMO Energy | Data not available |
| Steric | Molecular Volume | Data not available |
| Topological | Wiener Index | Data not available |
This table illustrates the types of descriptors that would be used in a QSRR study and does not represent actual calculated values for the compound.
Once a statistically robust QSRR model is established, it can be used to predict the reactivity of novel derivatives of this compound in various transformations. This predictive capability can significantly accelerate the discovery of new reactions and the design of molecules with desired properties.
Given the lack of foundational QSRR studies, no predictive models for novel transformations of this compound are currently available. The development of such models would first require the synthesis of a library of derivatives and the experimental measurement of their reactivity.
Future Directions and Emerging Research Avenues for 2 Cyclopropyl 2 Ethoxyacetaldehyde
Exploration of Undiscovered Reactivity Modes and Novel Transformations
The inherent ring strain of the cyclopropyl (B3062369) group and the electronic influence of the adjacent ethoxy and aldehyde moieties suggest a wealth of untapped reactivity. Future research will likely focus on uncovering novel transformations that exploit these features.
The cyclopropyl ring can act as a linchpin for various ring-opening and rearrangement reactions, providing access to a diverse array of carbocyclic and heterocyclic scaffolds. researchgate.net The development of new catalytic systems to control the regioselectivity and stereoselectivity of these transformations will be a key area of investigation. For instance, the use of transition metal catalysts could facilitate novel cycloaddition reactions. acs.org
Furthermore, the aldehyde group can be a gateway to a multitude of chemical transformations. Beyond its conventional role in nucleophilic additions and oxidations, its reactivity can be modulated by the neighboring stereocenter. The acidity of the α-hydrogen is influenced by the carbonyl group, opening possibilities for aldol-type condensations and other C-C bond-forming reactions. ncert.nic.in
Development of Advanced Flow Chemistry and Automated Synthesis Protocols
The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry to enhance safety, efficiency, and scalability. acs.orgacs.org The synthesis and subsequent transformations of 2-cyclopropyl-2-ethoxyacetaldehyde are well-suited for this technology. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing potentially exothermic reactions or handling unstable intermediates. beilstein-journals.orgyoutube.com
Future research is expected to focus on developing robust and efficient flow protocols for the multi-step synthesis of this compound and its derivatives. nih.gov This could involve the integration of in-line purification and analysis, leading to a fully automated synthesis platform. chemrxiv.orgbeilstein-journals.orgsigmaaldrich.com Such automated systems can accelerate the discovery and optimization of new reactions and facilitate the rapid production of compound libraries for screening purposes. chemrxiv.org
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Time | Hours to days | Minutes to hours beilstein-journals.org |
| Scalability | Challenging | Readily scalable beilstein-journals.org |
| Safety | Potential for thermal runaway | Enhanced heat transfer and safety beilstein-journals.org |
| Process Control | Limited | Precise control over parameters acs.org |
Integration with Machine Learning and Artificial Intelligence for Reaction Design
Potential in Advanced Materials Science as a Monomer or Polymer Precursor
The presence of the reactive aldehyde and the potential for the cyclopropyl group to participate in ring-opening polymerizations makes this compound an intriguing candidate for the development of new polymers and advanced materials. iaea.orgjomardpublishing.com The aldehyde functionality can be utilized in polymerization reactions, such as condensation polymerizations, or can be modified post-polymerization to introduce other functional groups. researchgate.netresearchgate.netrsc.org
The cyclopropyl ring itself can be a source of unique polymer architectures. Ring-opening polymerization of cyclopropane-containing monomers can lead to polymers with novel backbone structures and properties. mdpi.com The specific combination of the cyclopropyl and ethoxy groups could impart desirable characteristics to the resulting polymers, such as altered thermal properties, refractive indices, or biodegradability. Research in this area would involve the synthesis of polymers from this compound and the characterization of their physical and chemical properties. The development of specialty monomers is a growing field in polymer science. researchgate.netspecificpolymers.com
Expanding the Scope of Asymmetric Catalysis with this compound Derivatives
The chiral center at the C2 position of this compound makes it a valuable target for asymmetric synthesis and a potential building block for the synthesis of enantiomerically pure compounds. nih.govacs.orgnih.govrsc.org Future research will undoubtedly focus on developing highly enantioselective methods for its synthesis and for its use in subsequent asymmetric transformations.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-cyclopropyl-2-ethoxyacetaldehyde, and how can they influence experimental design?
- Answer : The molecular formula (C₇H₁₁ClNO₂), molecular weight (206.12 g/mol), and CAS number (1261852-80-5) are critical for identification and purity assessment . Its aldehyde group and cyclopropyl moiety suggest reactivity in nucleophilic additions and ring-opening reactions, which must be considered in solvent selection (e.g., avoiding protic solvents that may destabilize the aldehyde). Stability studies under varying pH and temperature conditions are recommended to optimize storage (e.g., inert atmosphere, low temperatures) .
Q. What synthetic routes are reported for this compound, and how can reaction yields be improved?
- Answer : While direct synthesis data for this compound is limited, analogous cyclopropyl-acetaldehyde derivatives are synthesized via nucleophilic substitution or oxidation of alcohols. For example, 2-[cyclopropyl(ethyl)amino]acetic acid derivatives are prepared by alkylation of cyclopropylamine intermediates . To enhance yields, optimize reaction conditions (e.g., temperature, catalyst loading) and characterize intermediates via NMR or LC-MS to identify side reactions .
Q. How should researchers handle and store this compound to minimize degradation risks?
- Answer : Due to the aldehyde group’s susceptibility to oxidation and polymerization, store the compound under nitrogen or argon at –20°C in amber glass vials. Conduct periodic purity checks via GC-MS or HPLC. Safety protocols for aldehydes (e.g., PPE, fume hood use) and cyclopropane derivatives (flammability risks) must be followed .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in complex reaction systems?
- Answer : Density Functional Theory (DFT) calculations can model the electron-deficient cyclopropane ring and aldehyde group’s interactions with nucleophiles. Molecular dynamics simulations may predict solvation effects and transition states in ring-opening reactions. Compare computational results with experimental kinetics data (e.g., Arrhenius plots) to validate models .
Q. How can contradictions in bioactivity data for cyclopropyl-acetaldehyde derivatives be resolved?
- Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Use orthogonal assays (e.g., enzyme inhibition, cytotoxicity screens) and high-purity batches (>95% by HPLC). Meta-analyses of published data, as seen in studies on 2-[cyclopropyl(ethyl)amino]acetic acid derivatives, can identify trends obscured by methodological noise .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives for medicinal chemistry applications?
- Answer : Chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution can enhance enantiomeric excess. For example, lipase-mediated kinetic resolution has been used for similar acetals. Monitor stereochemistry via chiral HPLC or polarimetry and correlate with bioactivity (e.g., binding affinity assays) .
Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) alter the compound’s metabolic stability?
- Answer : Replace the ethoxy group with isoteres (e.g., methoxy, fluorine) and assess metabolic half-life in microsomal assays. LC-MS/MS can identify degradation products. Comparative studies on analogs like 2-(4-methoxyphenyl)-2-oxoacetaldehyde suggest that electron-donating groups enhance stability against oxidative enzymes .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
